Product packaging for 1-Bromo-5-methoxy-3-methylpentane(Cat. No.:CAS No. 4457-74-3)

1-Bromo-5-methoxy-3-methylpentane

Cat. No.: B1655899
CAS No.: 4457-74-3
M. Wt: 195.10
InChI Key: OTJNTOYRFJKDOR-UHFFFAOYSA-N
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Description

Significance of Multifunctional Alkanes in Organic Chemistry

Alkanes, consisting solely of carbon and hydrogen with single bonds, are the simplest organic molecules and form the backbone of many organic compounds. wikipedia.orgwou.eduyoutube.com While relatively unreactive in their pure form, their utility expands dramatically with the introduction of functional groups. wou.edulumenlearning.com Alkanes containing multiple functional groups, known as multifunctional alkanes, are of great importance in organic chemistry.

These compounds serve as versatile building blocks and starting materials for the synthesis of a wide array of more complex molecules. ncert.nic.in The presence of different functional groups allows for selective reactions at different sites of the molecule. For instance, a haloalkane-ether molecule possesses two distinct reactive sites, offering chemists the flexibility to perform sequential chemical modifications. This capability is crucial for constructing complex molecular architectures required in fields like pharmaceuticals and materials science.

Overview of Branched Bromoalkane-Ether Architectures

Branched bromoalkane-ether architectures are molecules that feature a non-linear carbon skeleton containing both a bromine atom and an ether functional group. The branching in the carbon chain, such as the methyl group in the 3-position of 1-Bromo-5-methoxy-3-methylpentane, can influence the physical properties of the molecule, such as its boiling point and solubility, when compared to its linear isomer. lumenlearning.com

The key chemical features of these architectures are the carbon-bromine (C-Br) bond and the ether linkage. The C-Br bond is polar, making the carbon atom electrophilic and a target for nucleophilic substitution reactions. wikipedia.org This reactivity allows the bromine to be replaced by a variety of other functional groups. The ether group is generally stable under many reaction conditions, making it a useful functionality to carry through a synthetic sequence.

A common synthetic route to ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary haloalkane. youtube.com This method can be adapted to create branched bromoalkane-ether structures. For example, a dihaloalkane could first be reacted with an alkoxide to form the ether linkage at one end, leaving the second halogen available for subsequent reactions. The synthesis of a related compound, 1-bromo-5-sec-butoxy-3-methyl-pentane, has been achieved by reacting 1,5-dibromo-3-methylpentane (B1583193) with sec-butanol in the presence of sodium, demonstrating a practical approach to this class of molecules. prepchem.com

Specific Context of this compound within Chemical Research

The compound this compound is a specific example of a branched bromoalkane-ether. While detailed research publications focusing exclusively on this compound are limited, its structure suggests its role as a specialized chemical intermediate in organic synthesis. Its CAS number is 4457-74-3. americanelements.com

The molecule combines a primary alkyl bromide with a methoxy (B1213986) ether on a branched pentane (B18724) chain. The primary bromide is readily available for nucleophilic substitution (SN2) reactions, allowing for the introduction of new functional groups at the C1 position. wikipedia.orgyoutube.com The methyl branch at the C3 position and the methoxy group at the C5 position add specific steric and electronic features to the molecule, which can be useful for building more complex target structures with precise stereochemistry or substitution patterns.

Given the lack of extensive experimental data in publicly available literature, many of its properties are based on computational predictions. uni.lu These predictions provide valuable estimates for its physical and chemical characteristics.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₇H₁₅BrO
InChI InChI=1S/C7H15BrO/c1-7(3-5-8)4-6-9-2/h7H,3-6H2,1-2H3
InChIKey OTJNTOYRFJKDOR-UHFFFAOYSA-N
Canonical SMILES CC(CCOC)CCBr

Data sourced from PubChem. uni.lu

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Monoisotopic Mass 194.03062 Da
XlogP 2.3
Collision Cross Section ([M+H]⁺) 138.1 Ų
Collision Cross Section ([M+Na]⁺) 148.2 Ų

Predicted data calculated using various computational models. Data sourced from PubChem. uni.lu

In a research context, this compound would likely be used in multi-step syntheses where its bifunctional nature is exploited. A researcher might use the bromo- group to form a new carbon-carbon bond via a Grignard reaction or a coupling reaction, while the relatively inert ether functionality remains intact for potential modification in a later step.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrO B1655899 1-Bromo-5-methoxy-3-methylpentane CAS No. 4457-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-methoxy-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(3-5-8)4-6-9-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJNTOYRFJKDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299489
Record name 1-Bromo-5-methoxy-3-methylpentane
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Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4457-74-3
Record name 1-Bromo-5-methoxy-3-methylpentane
Source CAS Common Chemistry
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Record name 1-Bromo-5-methoxy-3-methylpentane
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Record name 1-bromo-5-methoxy-3-methylpentane
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Advanced Synthetic Methodologies for 1 Bromo 5 Methoxy 3 Methylpentane

Strategies for Carbon Chain Construction Preceding Functionalization

The initial and critical phase in the synthesis of 1-bromo-5-methoxy-3-methylpentane involves the construction of a suitable carbon backbone that is amenable to sequential functionalization. This section details the approaches to creating the 3-methylpentane (B165638) framework and developing precursors ready for the introduction of the methoxy (B1213986) and bromo moieties.

Approaches to 3-Methylpentane Backbone Synthesis

A key precursor for introducing the desired functionalities at the 1 and 5 positions is 3-methyl-1,5-pentanediol (B147205). A well-established method for the synthesis of this diol starts from 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org The synthesis involves the hydrolysis of the pyran derivative using hydrochloric acid, which yields β-methylglutaraldehyde. orgsyn.org Subsequent hydrogenation of this intermediate under high pressure with a Raney nickel catalyst affords 3-methyl-1,5-pentanediol in good yields. orgsyn.org

An alternative conceptual approach involves the use of Grignard reagents to assemble the carbon skeleton. mnstate.edupurdue.eduwvu.edu For instance, the reaction of a Grignard reagent with an appropriately substituted epoxide can lead to the formation of a carbon-carbon bond and introduce a hydroxyl group. scienceinfo.com The general principle of a Grignard reaction involves the nucleophilic attack of the organomagnesium compound on an electrophilic carbon, such as that in a carbonyl group or an epoxide ring. mnstate.eduwvu.edu

Precursor Development for Sequential Functionalization

With the 3-methylpentane backbone established, typically as 3-methyl-1,5-pentanediol, the next strategic step is the selective introduction of the methoxy group to create the precursor 5-methoxy-3-methylpentan-1-ol. This can be achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. Given the two primary hydroxyl groups in 3-methyl-1,5-pentanediol, a selective mono-methylation is required. This can be accomplished by using a stoichiometric amount of a strong base to generate the mono-alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Another strategy involves the acid-catalyzed reaction of an alcohol with another alcohol, leading to an ether, though this is generally more suited for the synthesis of symmetrical ethers. doubtnut.com

Selective Introduction of the Bromine Moiety

The final stage in the synthesis of this compound is the selective bromination of the primary alcohol, 5-methoxy-3-methylpentan-1-ol. Several methods are available for this transformation, each with its own advantages and substrate considerations.

Alcohol Bromination Pathways to Bromo-Methylpentanes (e.g., from 5-methoxy-3-methylpentanol)

The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. One common and effective method is the use of phosphorus tribromide (PBr₃). This reagent reacts with primary alcohols to give the corresponding alkyl bromide with high yields. The reaction generally proceeds with an inversion of stereochemistry if a chiral center is present at the reaction site, following an SN2-type mechanism. reddit.com The use of PBr₃ is often preferred over hydrobromic acid (HBr) for primary alcohols as it tends to minimize rearrangements, especially when the reaction is carried out at low temperatures. vaia.com

Alternatively, concentrated hydrobromic acid can be used to convert primary alcohols to alkyl bromides. nih.gov This reaction typically requires heating and may be subject to side reactions depending on the substrate. For instance, treatment of 3-methyl-1,5-pentanediol with aqueous HBr can lead to the formation of the corresponding α,ω-dibromide. sigmaaldrich.com

A summary of common brominating agents for alcohols is presented in the table below.

ReagentSubstrate SuitabilityGeneral Conditions
Phosphorus Tribromide (PBr₃) Primary and secondary alcoholsTypically neat or in a non-polar solvent, often at 0 °C to room temperature. reddit.comvaia.com
Hydrobromic Acid (HBr) Primary, secondary, and tertiary alcoholsOften used as a concentrated aqueous solution with heating. nih.gov
Thionyl Bromide (SOBr₂) Primary and secondary alcoholsSimilar to PBr₃, provides good conversion with minimal rearrangement.

Halogen Exchange Reactions (e.g., Finkelstein reaction)

The Finkelstein reaction provides an alternative route to alkyl bromides, typically by reacting an alkyl chloride or iodide with a bromide salt. While the classic Finkelstein reaction is most commonly used for the synthesis of alkyl iodides from chlorides or bromides using sodium iodide in acetone, the principle can be adapted. doubtnut.com This SN2 reaction is an equilibrium process, and its success relies on Le Châtelier's principle, where the precipitation of the newly formed salt drives the reaction to completion. For the synthesis of an alkyl bromide, one would start with a different alkyl halide, such as an alkyl chloride or tosylate, and treat it with a bromide salt in a suitable solvent.

Targeted Etherification Techniques

Targeted etherification is a cornerstone in the synthesis of this compound, allowing for the specific incorporation of the methoxy group. Methodologies such as the Williamson ether synthesis and nucleophilic substitution on dibrominated precursors are prominent in this context.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. In the context of synthesizing this compound, this approach would ideally involve the reaction of a brominated alcohol precursor with a methylating agent or the reaction of a methoxy alcohol precursor with a brominating agent.

A key step in the Williamson ether synthesis is the formation of a suitable alkoxide. For the synthesis of this compound, a potential precursor is 5-bromo-3-methylpentan-1-ol. This alcohol can be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. The alkoxide is a potent nucleophile, ready to react with a methylating agent.

Alternatively, one could start from 3-methyl-1,5-pentanediol. orgsyn.orgsigmaaldrich.com The synthesis of this diol has been well-documented, often starting from the hydrolysis and subsequent hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org

Starting Material Reagents Conditions Yield Reference
3,4-dihydro-2-methoxy-4-methyl-2H-pyran1. H₂O, HCl2. NaHCO₃3. H₂, Raney Nickel1. Stirring for 2 hours, temp. < 50°C2. Neutralization3. 125°C, 1625 psi, 4 hours81-83% orgsyn.org
2-methylbut-1-en-4-ol1. CO, H₂, Rhodium carbonyl complex2. H₂, Hydrogenation catalyst1. Elevated temperature and pressure2. Elevated temperature and pressureGood yields google.com

Once the diol is obtained, selective monomethylation of one of the primary hydroxyl groups would be necessary to form 5-methoxy-3-methylpentan-1-ol. This presents a chemo- and regioselectivity challenge, which will be discussed in section 2.4.

Following the formation of the sodium salt of 5-methoxy-3-methylpentan-1-ol, the subsequent step would be the introduction of the bromine atom. A more direct approach within the Williamson ether synthesis framework involves the reaction of a suitable alkoxide with a brominated electrophile. For instance, the sodium salt of methanol (B129727) (sodium methoxide) could be reacted with 1,5-dibromo-3-methylpentane (B1583193).

The synthesis of 1,5-dibromo-3-methylpentane can be achieved from 3-methyl-1,5-pentanediol by treating it with aqueous hydrobromic acid. sigmaaldrich.com

An alternative and effective strategy for the synthesis of this compound involves the nucleophilic substitution of a methoxy group onto a dibrominated precursor. This method relies on the differential reactivity of the bromine atoms or controlling the stoichiometry of the nucleophile to achieve monosubstitution.

A direct synthetic parallel can be drawn from the synthesis of 1-bromo-5-sec-butoxy-3-methyl-pentane. prepchem.com In this procedure, 1,5-dibromo-3-methylpentane is treated with the sodium salt of a secondary alcohol. A similar reaction can be envisioned with sodium methoxide (B1231860) to yield the target compound.

Reaction Scheme:

CH₃-CH(CH₂CH₂Br)₂ + NaOCH₃ → CH₃-CH(CH₂CH₂Br)(CH₂CH₂OCH₃) + NaBr

The success of this reaction hinges on controlling the reaction conditions to favor the mono-etherification product over the diether. This is a key aspect of chemo- and regioselectivity.

Reactant Reagent Solvent Conditions Product Reference (Analogous Reaction)
1,5-dibromo-3-methylpentaneSodium sec-butoxidesec-butanol60°C, 18 hours1-bromo-5-sec-butoxy-3-methyl-pentane prepchem.com

By analogy, reacting 1,5-dibromo-3-methylpentane with one equivalent of sodium methoxide in a suitable alcohol solvent would be a viable route to this compound.

The presence of a methyl branch in the pentane (B18724) chain introduces considerations of steric hindrance that can influence the regioselectivity of etherification reactions. However, in the case of precursors like 3-methyl-1,5-pentanediol or 1,5-dibromo-3-methylpentane, the reactive functional groups are located on primary carbons, which are generally more accessible for SN2 reactions. The primary challenge in these systems is not one of regioselectivity between different positions on the chain, but rather one of chemoselectivity between two identical functional groups.

Williamson Ether Synthesis Approaches

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound inherently involves challenges of chemoselectivity, as two reactive sites must be differentiated.

When starting from 3-methyl-1,5-pentanediol , the primary challenge is to achieve selective mono-etherification or mono-bromination. To favor the formation of a mono-ether, one could use a substoichiometric amount of the methylating agent and a large excess of the diol. The statistical distribution of products (diol, monoether, and diether) would necessitate careful purification, likely through column chromatography, to isolate the desired 5-methoxy-3-methylpentan-1-ol. Subsequent conversion of the remaining hydroxyl group to a bromide would then yield the final product.

In the case of using 1,5-dibromo-3-methylpentane as the precursor, the chemoselectivity issue lies in achieving mono-substitution with the methoxide nucleophile. Using a controlled amount of sodium methoxide (typically one equivalent or slightly less) and carefully monitoring the reaction progress can help to maximize the yield of the desired this compound and minimize the formation of the diether byproduct, 1,5-dimethoxy-3-methylpentane. The reaction temperature and time are critical parameters to control to achieve this selectivity. The structural similarity of the two brominated sites means that the reaction is likely to proceed statistically, again requiring purification to isolate the monosubstituted product.

Control of Bromination Position on the Pentane Chain

Achieving selective monobromination of a symmetrical diol like 3-methyl-1,5-pentanediol is a critical step. The primary goal is to replace only one of the hydroxyl groups with a bromine atom, yielding 5-methoxy-3-methyl-1-pentanol, which can then be brominated, or 5-bromo-3-methyl-1-pentanol, which can then be methoxylated.

One effective method for the selective monobromination of α,ω-diols involves reacting the diol with aqueous hydrobromic acid (HBr) in a suitable organic solvent, such as toluene (B28343). researchgate.netorganic-chemistry.org Studies have shown that azeotropic removal of water can, in some cases, be detrimental to selectivity, and simply refluxing the diol with HBr in toluene can provide high yields of the desired ω-bromoalkanol. organic-chemistry.org The selectivity is thought to arise from the formation of reverse micelle-like aggregates by the bromoalkanol product, which shields its hydroxyl group from further reaction. researchgate.netorganic-chemistry.org

Alternatively, reagents that convert alcohols to alkyl bromides under milder conditions can be employed, often after protecting one of the hydroxyl groups. Common reagents for this transformation include phosphorus tribromide (PBr₃) and the Appel reaction (using carbon tetrabromide and triphenylphosphine). byjus.comchemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.comorgosolver.comorganic-chemistry.orgresearchgate.netwikipedia.org

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. byjus.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, which leads to inversion of configuration if the carbon is chiral. chemistrysteps.commasterorganicchemistry.com For a primary alcohol like that in 5-methoxy-3-methyl-1-pentanol, PBr₃ provides a reliable method for introducing the bromine atom at the C1 position.

Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide and triphenylphosphine (B44618) also converts alcohols to alkyl bromides via an Sₙ2 mechanism, ensuring high regioselectivity for primary alcohols and inversion of stereochemistry. orgosolver.comorganic-chemistry.orgwikipedia.org This method is known for its mild reaction conditions.

To ensure the bromination occurs specifically at the C1 position, a protection strategy for the C5 hydroxyl group can be implemented. After monoprotection of 3-methyl-1,5-pentanediol, the remaining free hydroxyl group at C1 can be converted to a bromine atom. Subsequent deprotection would yield 5-hydroxy-3-methylpentyl bromide, ready for the introduction of the methoxy group.

Control of Methoxy Group Position and Stereochemistry

The introduction of the methoxy group at the C5 position is typically achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgbyjus.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.combyjus.com

In the context of synthesizing this compound, two main pathways can be envisioned:

Starting with 5-bromo-3-methyl-1-pentanol: The hydroxyl group of this intermediate is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This is an intramolecular Williamson ether synthesis if the starting material is a bromoalkoxide. However, to introduce a methoxy group, an intermolecular reaction is required. Therefore, one would start with 5-bromo-3-methyl-1-pentanol, protect the alcohol, then react with sodium methoxide, followed by deprotection. A more direct route is to start with 1-bromo-5-halopentane and react it with sodium methoxide.

Starting with 5-methoxy-3-methyl-1-pentanol: This intermediate already contains the desired methoxy group. The remaining primary alcohol at the C1 position can then be converted to the bromide as described in the previous section.

The Williamson ether synthesis is highly effective for primary alkyl halides and is well-suited for targeting the C5 position. masterorganicchemistry.com Since the target molecule, this compound, is achiral at the C5 position, stereochemical control of the methoxy group installation is not a concern. However, if a chiral precursor were used, the Sₙ2 nature of the Williamson ether synthesis would result in an inversion of stereochemistry at the carbon bearing the leaving group.

Comparative Analysis of Synthetic Routes and Efficiency

Two plausible synthetic routes starting from 3-methyl-1,5-pentanediol are compared below.

Route A: Monobromination followed by Etherification

Selective monobromination of 3-methyl-1,5-pentanediol to yield 5-bromo-3-methyl-1-pentanol.

Protection of the hydroxyl group.

Williamson ether synthesis to introduce the methoxy group.

Deprotection to yield this compound.

Route B: Monoetherification followed by Bromination

Selective mono-methoxylation of 3-methyl-1,5-pentanediol (likely via protection/deprotection) to yield 5-methoxy-3-methyl-1-pentanol. nih.gov

Conversion of the remaining hydroxyl group to a bromide using a reagent like PBr₃ or via an Appel reaction. commonorganicchemistry.comorgosolver.com

Below is a comparative table of these synthetic strategies.

FeatureRoute A (Bromination First)Route B (Etherification First)
Starting Material 3-Methyl-1,5-pentanediol3-Methyl-1,5-pentanediol
Key Intermediates 5-Bromo-3-methyl-1-pentanol5-Methoxy-3-methyl-1-pentanol
Control of Bromination Relies on selective monobromination of a diol, which can be challenging to control and may lead to dibromide formation.Bromination of a mono-alcohol, which is generally a high-yielding and clean reaction with reagents like PBr₃ or in an Appel reaction.
Control of Etherification Williamson ether synthesis on a protected bromo-alcohol. Requires protection/deprotection steps.Selective mono-etherification of a diol, which also typically requires protection/deprotection to avoid diether formation.
Potential Side Reactions - Formation of 1,5-dibromo-3-methylpentane- Intramolecular cyclization of the bromo-alkoxide intermediate- Formation of 1,5-dimethoxy-3-methylpentane- Potential for elimination during bromination if harsh conditions are used.
Overall Efficiency Potentially lower due to the difficulty in controlling the initial selective monobromination and the need for extra protection/deprotection steps.Potentially higher as the bromination step is typically more efficient and selective on a mono-alcohol. The main challenge is the initial selective mono-etherification.
Atom Economy Can be lower due to the use of protecting groups and potential for side reactions.Can also be impacted by the use of protecting groups, but potentially better if the bromination step is more efficient.

Mechanistic Studies of 1 Bromo 5 Methoxy 3 Methylpentane Reactivity

Nucleophilic Substitution Pathways at the Bromine Center

The primary carbon-bromine bond in 1-bromo-5-methoxy-3-methylpentane is the focal point for nucleophilic attack. The nature of the substrate—a primary alkyl halide—generally points towards a bimolecular substitution mechanism (Sₙ2). khanacademy.orgyoutube.com However, a comprehensive analysis requires consideration of both Sₙ1 and Sₙ2 pathways.

Sₙ1 Mechanisms and Carbocation Intermediates

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate of an Sₙ1 reaction is primarily dependent on the stability of this intermediate. numberanalytics.comyoutube.com For alkyl halides, the stability of the carbocation follows the order: tertiary > secondary > primary. youtube.comlibretexts.orgkhanacademy.org

Given that this compound is a primary alkyl halide, the formation of a primary carbocation upon the departure of the bromide ion is energetically unfavorable. libretexts.orgkhanacademy.org Consequently, the Sₙ1 pathway is generally not favored for this compound under typical conditions. The reaction rate for Sₙ1 reactions is significantly slower for primary halides compared to tertiary halides. libretexts.orgmasterorganicchemistry.com

The methyl group at the C-3 position is too distant to provide significant electronic stabilization to a hypothetical primary carbocation at C-1 through inductive effects or hyperconjugation. Carbocation stability is the most critical factor for an Sₙ1 reaction, and since a stable carbocation cannot be readily formed, this pathway is kinetically disfavored. numberanalytics.comyoutube.com While carbocation rearrangements can occur in Sₙ1 reactions to form more stable intermediates, the initial rate-determining step of forming the unstable primary carbocation presents a high energy barrier. youtube.com

Should an Sₙ1 reaction occur, the choice of solvent would be critical. Polar protic solvents, such as water and alcohols, are known to accelerate Sₙ1 reactions. numberanalytics.comlibretexts.org They effectively stabilize the carbocation intermediate and the leaving group anion through solvation, which lowers the energy of the transition state leading to the carbocation. youtube.comstackexchange.comechemi.com Polar aprotic solvents, on the other hand, are less effective at stabilizing the carbocation intermediate and would result in a significantly slower Sₙ1 reaction rate. numberanalytics.comstackexchange.com

The following table illustrates the general effect of solvent polarity on the relative rate of a typical Sₙ1 reaction.

SolventSolvent TypeDielectric Constant (ε)Relative Rate
Water (H₂O)Polar Protic80.1~100,000
Methanol (B129727) (CH₃OH)Polar Protic32.7~4,000
Ethanol (C₂H₅OH)Polar Protic24.5~200
Acetone ((CH₃)₂CO)Polar Aprotic20.71

This table provides illustrative data for the solvolysis of a tertiary alkyl halide, demonstrating the rate enhancement in polar protic solvents.

Sₙ2 Mechanisms and Transition State Analysis

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.commasterorganicchemistry.com This pathway is characteristic of methyl and primary alkyl halides. khanacademy.orgbrainly.com The rate of an Sₙ2 reaction is sensitive to the concentration of both the alkyl halide and the nucleophile and is highly dependent on steric factors. youtube.comfiveable.me

For this compound, the Sₙ2 pathway is generally preferred due to its primary alkyl halide structure. However, the substituents can influence the reaction kinetics.

The table below shows the general trend of how steric hindrance affects relative Sₙ2 reaction rates.

Alkyl Halide TypeExampleRelative Rate
MethylCH₃Br~1000
PrimaryCH₃CH₂Br~50
Primary (β-branched)(CH₃)₂CHCH₂Br~0.003
Secondary(CH₃)₂CHBr1
Tertiary(CH₃)₃CBr~0 (No Reaction)

This table illustrates the dramatic decrease in Sₙ2 reaction rate with increasing steric hindrance around the reaction center. masterorganicchemistry.comyoutube.com

Electronic Effects : The electron-withdrawing inductive effect of the methoxy (B1213986) group at C-5 is negligible at the C-1 reaction center due to the distance. Therefore, it does not significantly alter the electrophilicity of the carbon atom bonded to the bromine. researchgate.netnih.gov

A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the electrophilic carbon, a consequence of the required backside attack by the nucleophile. khanacademy.orgmasterorganicchemistry.com In the case of this compound, the reaction occurs at the C-1 position, which is an achiral center. The stereocenter of the molecule is at C-3. Because the reaction does not take place at the chiral center, the configuration at C-3 remains unchanged during the substitution. youtube.com For instance, if the starting material is (3S)-1-bromo-5-methoxy-3-methylpentane, the Sₙ2 product formed with a nucleophile like sodium cyanide would be (3S)-6-methoxy-4-methylhexanenitrile, retaining the original stereochemistry at the C-3 position.

Competitive SN1/SN2 Reaction Dynamics

The reaction dynamics of this compound are overwhelmingly governed by the bimolecular nucleophilic substitution (SN2) mechanism, with negligible contribution from the unimolecular (SN1) pathway. This preference is a direct consequence of its structure as a primary alkyl halide. The carbon atom bonded to the bromine is attached to only one other carbon atom, which makes the formation of a primary carbocation—a necessary intermediate for an SN1 reaction—highly energetically unfavorable. masterorganicchemistry.comquora.com

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chegg.com While the methyl group at the C3 position introduces some steric hindrance in the vicinity of the reaction center, it is generally insufficient to significantly impede the backside attack required for an SN2 reaction. Therefore, the SN1 pathway is not considered a competitive process under typical conditions.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

Feature SN1 Reaction SN2 Reaction
Substrate Not favored for primary halides. Favored for primary halides. quora.com
Kinetics Unimolecular (Rate = k[Substrate]). masterorganicchemistry.com Bimolecular (Rate = k[Substrate][Nucleophile]).
Mechanism Two-step (carbocation intermediate). masterorganicchemistry.com One-step (concerted). chegg.com
Nucleophile Weak nucleophiles are effective. masterorganicchemistry.com Requires strong nucleophiles.
Product Racemization if chiral center is at the reacting carbon. Inversion of configuration at the reacting carbon. masterorganicchemistry.com

| Applicability | Highly unlikely for this compound. | The dominant substitution pathway. |

Reactivity with Specific Nucleophiles (e.g., alkoxides, amines, cyanides)

The reaction of this compound with various nucleophiles proceeds primarily through an SN2 mechanism, though competition with elimination reactions (E2) is a significant factor, particularly with strong and bulky bases.

Alkoxides (e.g., Sodium Methoxide (B1231860), Sodium Ethoxide): These reagents are both strong nucleophiles and strong bases. Consequently, they can participate in both SN2 and E2 reactions. chegg.com The SN2 pathway leads to the formation of a new ether, while the E2 pathway results in an alkene. The ratio of substitution to elimination products is sensitive to factors like the steric bulk of the alkoxide and reaction temperature.

Amines (e.g., Ammonia, Primary/Secondary Amines): Amines are generally effective nucleophiles and will react with this compound via an SN2 pathway to yield the corresponding substituted ammonium (B1175870) salt. A subsequent deprotonation step can then afford the neutral amine product.

Cyanides (e.g., Sodium Cyanide): The cyanide ion (CN⁻) is an excellent nucleophile and strongly favors the SN2 reaction. Its reaction with the substrate is a reliable method for forming the corresponding nitrile, 6-methoxy-4-methylhexanenitrile, which extends the carbon chain by one.

Table 2: Expected Major Products from SN2 Reactions with Various Nucleophiles

Nucleophile Reagent Example Product of SN2 Reaction
Alkoxide Sodium methoxide (NaOCH₃) 1,5-Dimethoxy-3-methylpentane
Amine Ammonia (NH₃) 5-Methoxy-3-methylpentan-1-amine

Elimination Reactions (E1 and E2)

Elimination reactions of this compound are almost exclusively of the E2 type. The E1 mechanism, which requires the formation of a carbocation intermediate, is disfavored for the same reason the SN1 reaction is: the high instability of the primary carbocation. khanacademy.orgyoutube.com The E2 reaction, however, is a concerted process that can effectively compete with SN2 reactions, particularly when strong bases are utilized. youtube.commasterorganicchemistry.com

Influence of Base Strength and Solvent Systems

The outcome of the competition between substitution (SN2) and elimination (E2) is heavily influenced by the reaction conditions.

Base Strength: Strong bases are required to facilitate the E2 mechanism, as they must be able to abstract a beta-hydrogen in the rate-determining step. youtube.com Strong, sterically hindered bases, such as potassium tert-butoxide, will favor the E2 pathway over SN2 because their bulk makes it difficult for them to act as nucleophiles and attack the carbon atom. Conversely, strong but less hindered bases like sodium ethoxide may give a mixture of SN2 and E2 products. youtube.com Weak bases are generally insufficient to promote elimination. khanacademy.org

Solvent Systems: Polar aprotic solvents (e.g., DMSO, acetone) are known to accelerate the rate of SN2 reactions. Polar protic solvents (e.g., ethanol, water) can facilitate both SN2 and E2 reactions. In the context of primary alkyl halides, the choice and strength of the base are typically more decisive in determining the product ratio than the solvent system.

Regioselectivity of Alkene Formation (e.g., Zaitsev vs. Hofmann products)

Regioselectivity in elimination reactions describes the preferential formation of one constitutional isomer of an alkene over another. This is commonly discussed in terms of Zaitsev's rule (favoring the more substituted, more stable alkene) and Hofmann's rule (favoring the less substituted alkene, often due to steric hindrance). chemistrysteps.commasterorganicchemistry.com

However, for this compound, the concepts of Zaitsev and Hofmann regioselectivity are not applicable. The E2 elimination involves the removal of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. In this molecule, there is only one beta-carbon (C2), and therefore only one possible alkene product can be formed: 5-methoxy-3-methylpent-1-ene . There are no alternative beta-hydrogens that could lead to a different constitutional isomer, rendering the reaction inherently regioselective by structure. youtube.comyoutube.com

Stereochemical Outcomes of Elimination Reactions

The E2 reaction mechanism has a strict stereochemical requirement for the beta-hydrogen and the leaving group to be in an anti-periplanar conformation (a dihedral angle of 180°). stackexchange.com This arrangement allows for the smooth, simultaneous formation of the pi bond as the C-H and C-Br bonds break.

The product of the elimination, 5-methoxy-3-methylpent-1-ene, does not possess geometric isomers (E/Z isomers) because one of the sp²-hybridized carbons of the double bond is bonded to two identical hydrogen atoms. Therefore, while the anti-periplanar requirement must be met for the reaction to occur, it does not lead to a mixture of stereoisomeric alkene products.

It is important to note that the substrate, this compound, contains a chiral center at the C3 position. Since the elimination reaction does not involve the breaking of any bonds at this stereocenter, its configuration is retained in the resulting alkene product.

Reactivity of the Ether Linkage

The methoxy group in this compound constitutes an ether linkage. Under the typical conditions employed for nucleophilic substitution and elimination reactions at the C1 position (e.g., treatment with alkoxides, amines, or cyanides at moderate temperatures), the ether group is chemically inert. uni.lu

Ethers are known to undergo cleavage when treated with strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. However, these harsh conditions are distinct from those used to study the reactivity of the alkyl bromide portion of the molecule and would represent a separate, deliberate transformation of the ether functional group.

Ether Cleavage Mechanisms under Acidic Conditions (e.g., HBr, HI)

The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a foundational reaction in organic synthesis. jove.comsciencemadness.org The mechanism is typically a nucleophilic substitution that can proceed via an S({N})1 or S({N})2 pathway, depending on the structure of the ether. masterorganicchemistry.com For this compound, which possesses a methyl group and a primary alkyl group attached to the ether oxygen, the reaction is expected to follow an S(_{N})2 mechanism. jove.commasterorganicchemistry.com

The reaction initiates with the protonation of the ether's oxygen atom by the strong acid (HBr or HI), converting the methoxy group into a good leaving group (an oxonium ion). jove.commasterorganicchemistry.com Following this activation step, the halide anion (Br⁻ or I⁻), a potent nucleophile, attacks one of the adjacent carbon atoms. Due to steric hindrance, the nucleophilic attack will preferentially occur at the less substituted methyl carbon rather than the primary carbon (C5) of the pentane (B18724) chain. sciencemadness.org This concerted S(_{N})2 displacement breaks the carbon-oxygen bond, yielding two primary products: 5-bromo-3-methylpentan-1-ol and a methyl halide (bromomethane or iodomethane ).

If an excess of the hydrohalic acid is used, the initially formed alcohol, 5-bromo-3-methylpentan-1-ol, can undergo a subsequent substitution reaction. The alcohol's hydroxyl group will be protonated, forming water as an excellent leaving group, which is then displaced by another halide ion to yield 1,5-dibromo-3-methylpentane (B1583193) .

Intramolecular Reactivity Involving the Bromine Atom

The presence of both a nucleophile (the ether oxygen) and an electrophilic center (the carbon bonded to bromine) within the same molecule allows for the possibility of an intramolecular reaction. wikipedia.org In the case of this compound, the ether oxygen can act as an internal nucleophile, attacking the C1 carbon and displacing the bromide ion.

This process, an intramolecular Williamson ether synthesis, would result in the formation of a cyclic product. youtube.com The reaction involves a 6-exo-tet cyclization, a kinetically and thermodynamically favored process that leads to the formation of a stable six-membered ring. wikipedia.org The resulting product would be a 2-(methoxymethyl)-4-methyltetrahydro-2H-pyran . Such cyclizations are often promoted by the presence of a non-nucleophilic base to prevent competition from intermolecular reactions, or by conditions that favor S(_{N})2 reactions.

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the transformation of alkyl halides, proceeding through uncharged, highly reactive intermediates.

Studies of Radical Intermediates

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate. This is typically achieved by using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). numberanalytics.com Upon heating, AIBN decomposes to generate radicals that abstract the bromine atom from the substrate, forming the 5-methoxy-3-methylpentyl radical . numberanalytics.comuchicago.edu

This primary alkyl radical is highly reactive and will readily participate in subsequent steps. In the presence of a hydrogen atom donor like Bu₃SnH, the radical will be quenched via hydrogen atom transfer to yield the final, debrominated product: 1-methoxy-3-methylpentane . The selectivity of radical generation at the primary carbon is assured due to the relative weakness of the C-Br bond compared to C-H or C-C bonds in the molecule.

Photochemically Initiated Reactions

Photolysis provides another method for initiating radical reactions. Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the C-Br bond in this compound. acs.org This process does not require a chemical initiator and directly generates the 5-methoxy-3-methylpentyl radical and a bromine radical. acs.org

Once formed, the alkyl radical can undergo several potential reaction pathways. In the absence of a trapping agent, radical dimerization could occur, leading to the formation of 1,10-dimethoxy-3,8-dimethyldecane . Alternatively, the radical could react with the solvent or other species present in the reaction mixture. The combination of photoredox catalysis with this molecule could open pathways for cross-coupling reactions, where the photogenerated alkyl radical is trapped by a metal catalyst and coupled with another organic fragment. mdpi.comprinceton.edu

Organometallic Reactions and Carbon-Carbon Bond Formation

The conversion of alkyl halides to organometallic reagents is a powerful strategy for forming new carbon-carbon bonds.

Formation of Grignard Reagents and Related Organometallics

One of the most common organometallic reactions is the formation of a Grignard reagent. vedantu.com This involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). stackexchange.com For this compound, treatment with magnesium turnings would result in the oxidative insertion of magnesium into the C-Br bond to form the corresponding Grignard reagent: (5-methoxy-3-methylpentyl)magnesium bromide .

A crucial aspect of this specific transformation is the role of the intramolecular ether functionality. Ethereal solvents are essential for stabilizing Grignard reagents by coordinating to the magnesium center. vedantu.comstackexchange.com In this case, the molecule's own methoxy group can chelate to the magnesium, forming a stable, internally solvated five-membered ring complex. This intramolecular coordination can enhance the stability and influence the reactivity of the resulting Grignard reagent. researchgate.netreddit.com Once formed, this organometallic intermediate is a potent nucleophile and strong base, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to create new carbon-carbon bonds.

Interactive Table: Synthesis of (5-methoxy-3-methylpentyl)magnesium bromide

Reactant Reagent Solvent Expected Product
This compound Magnesium (Mg) Anhydrous Diethyl Ether or THF (5-methoxy-3-methylpentyl)magnesium bromide

Cross-Coupling Reactions Utilizing the Bromoalkane Moiety

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Typically, these reactions involve an organic halide, an organometallic reagent, and a transition metal catalyst, most commonly palladium. researchgate.netchemspider.com For a substrate like this compound, the primary alkyl bromide could theoretically participate in various cross-coupling reactions, such as Suzuki, Stille, Kumada, and Negishi couplings.

However, a detailed search of scientific databases reveals no specific studies on the cross-coupling reactions of this compound. Research in this area has been conducted on structurally similar bromoalkanes, but direct extrapolation of reaction conditions and outcomes to this compound would be speculative. For instance, studies on other bromo-triazines have shown efficient palladium-catalyzed cross-coupling with a range of boronic acids, but this reactivity is highly dependent on the specific substrate and catalyst system. researchgate.netgoogle.com Without experimental data, it is not possible to provide specific catalysts, reaction conditions, or yields for the cross-coupling of this compound.

Wurtz-type Coupling Reactions

The Wurtz reaction is a classic method for the formation of alkanes through the reductive coupling of two alkyl halides in the presence of sodium metal. This reaction proceeds through a mechanism that is thought to involve radical and/or organometallic intermediates. While broadly applicable to many alkyl halides, the Wurtz reaction is often limited by side reactions, and its utility in modern organic synthesis is somewhat restricted.

There are no published studies detailing the use of this compound in Wurtz-type coupling reactions. Therefore, no specific research findings, such as yields or the identity of coupling partners, can be reported for this particular compound.

C-H Functionalization Adjacent to Heteroatoms

The direct functionalization of otherwise inert C-H bonds is a rapidly advancing field in organic chemistry, offering more atom-economical and efficient synthetic routes. prepchem.com The presence of heteroatoms, such as the oxygen in the methoxy group of this compound, can influence the reactivity of adjacent C-H bonds.

Selective Activation of C-H Bonds

The selective activation of a specific C-H bond in a molecule is a significant challenge. In this compound, the C-H bonds adjacent to the oxygen atom of the methoxy group would be potential sites for directed functionalization. This is because the ether oxygen can act as a directing group, coordinating to a metal catalyst and bringing it into proximity with the target C-H bond. This approach can lead to high levels of regioselectivity. However, no studies have been published that demonstrate the selective activation of C-H bonds in this compound.

Transition Metal Catalyzed C-H Functionalization

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and ruthenium, are pivotal in mediating C-H functionalization reactions. americanelements.comuni.lu These catalysts can operate through various mechanisms, including oxidative addition, concerted metalation-deprotonation, and sigma-bond metathesis. The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity.

Despite the potential for the methoxy group in this compound to direct such a transformation, the scientific literature contains no examples of its transition metal-catalyzed C-H functionalization. Consequently, there are no research findings or data tables to present for this specific reaction on this substrate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of proton environments and the carbon skeleton can be constructed. Due to the absence of published experimental spectra for 1-Bromo-5-methoxy-3-methylpentane, the following analyses are based on predictive models and data from structurally analogous compounds.

The ¹H NMR spectrum provides information on the distinct chemical environments of protons in the molecule. For this compound, seven unique proton signals are predicted. The electron-withdrawing effects of the bromine atom and the ether oxygen atom significantly influence the chemical shifts of nearby protons, moving them downfield.

The methylene (B1212753) protons adjacent to the bromine atom (H-1) are expected to appear at approximately 3.4 ppm. The methoxy (B1213986) protons (H-6) would resonate around 3.3 ppm as a sharp singlet, while the methylene protons next to the ether oxygen (H-5) are shifted to about 3.4-3.5 ppm. docbrown.info The remaining protons on the alkyl chain, including the methyl group at the C3 position, are found in the more shielded upfield region of the spectrum (0.9 to 1.9 ppm). docbrown.infoguidechem.com

The splitting pattern, dictated by the n+1 rule, is crucial for confirming proton assignments. For instance, the H-1 protons, being adjacent to the two H-2 protons, would appear as a triplet. The H-3 methine proton would be the most complex, split by a total of seven neighboring protons on C2, C4, and the C3-methyl group.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (-CH₂Br)~ 3.40Triplet (t)2H
H-5 (-CH₂O-)~ 3.45Triplet (t)2H
H-6 (-OCH₃)~ 3.32Singlet (s)3H
H-2 (-CH₂-)~ 1.85Multiplet (m)2H
H-3 (-CH-)~ 1.70Multiplet (m)1H
H-4 (-CH₂-)~ 1.55Multiplet (m)2H
H-7 (C₃-CH₃)~ 0.92Doublet (d)3H

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the carbon backbone. This compound contains seven distinct carbon atoms.

The carbon attached to the electronegative bromine (C-1) is predicted to have a chemical shift around 34 ppm. The carbons of the methoxy group are also significantly deshielded, with the methoxy carbon (C-6) appearing around 59 ppm and the methylene carbon bonded to the ether oxygen (C-5) resonating further downfield at approximately 71 ppm. docbrown.info The remaining alkyl carbons, being in more electron-rich environments, appear at higher field strengths. docbrown.info

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂Br)~ 34
C-2 (-CH₂-)~ 39
C-3 (-CH-)~ 32
C-4 (-CH₂-)~ 36
C-5 (-CH₂O-)~ 71
C-6 (-OCH₃)~ 59
C-7 (C₃-CH₃)~ 19

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled through two or three bonds. Key expected cross-peaks would connect H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and importantly, H-3/H-7, confirming the placement of the methyl group on the C-3 position. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between H-1 and C-1, H-2 and C-2, H-3 and C-3, H-4 and C-4, H-5 and C-5, H-6 and C-6, and H-7 and C-7, allowing for the definitive assignment of each carbon and its attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular fragments. Crucial correlations would include a cross-peak from the methoxy protons (H-6) to the C-5 carbon, and from the C-3 methyl protons (H-7) to carbons C-2, C-3, and C-4. These correlations would solidify the connection of the entire carbon chain.

Since this compound is an achiral molecule, it does not have stereoisomers in the traditional sense. However, Nuclear Overhauser Effect Spectroscopy (NOESY) can still provide valuable structural information by identifying protons that are close to each other in space, regardless of bonding. numberanalytics.comlibretexts.org This helps to confirm the assignments made from other NMR experiments.

A NOESY spectrum would be expected to show correlations between protons on adjacent carbons due to their spatial proximity. For example, cross-peaks would be anticipated between the protons of the C-3 methyl group (H-7) and the protons on C-2 (H-2) and C-4 (H-4), confirming the branched nature of the pentane (B18724) chain.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. wikipedia.orgutoronto.ca

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its alkyl, ether, and bromoalkane functionalities.

C-H Stretching: Strong, sharp peaks in the region of 2850-2960 cm⁻¹ are characteristic of stretching vibrations from the sp³-hybridized C-H bonds in the methyl and methylene groups.

C-O-C Stretching: A prominent and strong absorption band is predicted in the 1070-1150 cm⁻¹ region. This band is highly characteristic of the asymmetric stretching vibration of the ether linkage and is a key diagnostic feature.

C-Br Stretching: The carbon-bromine bond is expected to produce a moderate to strong absorption in the fingerprint region, typically between 515 and 690 cm⁻¹. This peak confirms the presence of the bromoalkane functional group. While IR spectroscopy detects this vibration, Raman spectroscopy can also be particularly useful for observing the vibrations of less polar bonds like C-Br. researchgate.net

Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Absorption Range (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850 - 2960Strong
C-O-C (Ether)Asymmetric Stretching1070 - 1150Strong
C-Br (Bromoalkane)Stretching515 - 690Medium-Strong

Conformational Analysis Studies

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis, typically studied through computational modeling and supported by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for understanding the molecule's three-dimensional shape and energy landscape. The rotation around the C3-C4 and C4-C5 bonds, in particular, dictates the relative positions of the bulky bromine and methoxy groups, influencing the molecule's physical and chemical properties. While specific experimental studies on the conformational preferences of this compound are not extensively documented in publicly available literature, theoretical calculations would likely predict a staggered conformation to be the most stable, minimizing steric hindrance between the substituents.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units. This distinctive signature is a key identifier for bromine-containing compounds.

Isotopologue Elemental Formula Calculated Exact Mass Observed m/z (Hypothetical)
[M]⁺ containing ⁷⁹BrC₇H₁₅⁷⁹BrO194.0306194.0304
[M]⁺ containing ⁸¹BrC₇H₁₅⁸¹BrO196.0286196.0285

This table presents hypothetical HRMS data based on the known isotopic masses.

In the mass spectrometer, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. Key fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group, and various alkyl fragments.

Predicted Key Fragment Ions:

[M-Br]⁺: Loss of the bromine atom.

[M-OCH₃]⁺: Loss of the methoxy group.

[CH₂Br]⁺: Fragment corresponding to the bromomethyl group.

[C₆H₁₃O]⁺: Fragment resulting from the loss of bromine.

The analysis of these fragments allows for the piecing together of the original molecular structure, confirming the connectivity of the methyl, methoxy, and bromo substituents along the pentane chain.

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique used to separate the components of a mixture and identify them. For this compound, GC-MS is instrumental in assessing its purity. A pure sample will exhibit a single peak in the gas chromatogram. The mass spectrum corresponding to this peak can then be compared to a library of known spectra or analyzed as described above to confirm the identity of the compound. This technique is also highly effective in identifying any potential impurities, such as starting materials or by-products from its synthesis.

X-ray Crystallography of Derivatives (if applicable for solid-state characterization)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, since this compound is likely a liquid at room temperature, this technique would be applied to a solid derivative of the compound. The creation of a crystalline derivative, for instance, through a reaction that introduces a rigid, planar group, would allow for its analysis by X-ray diffraction. This would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation and absolute stereochemistry if the compound is chiral. There are no publicly available reports of X-ray crystallographic studies on derivatives of this compound.

Other Advanced Analytical Techniques (e.g., Chiral Chromatography for Enantiomeric Purity)

The presence of a chiral center at the third carbon atom (C3) of this compound means that it can exist as a pair of enantiomers (R and S forms). To separate and quantify these enantiomers, a specialized technique called chiral chromatography is employed. This method uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. This is crucial for applications where a single enantiomer is desired, as the biological activity of enantiomers can differ significantly. The determination of enantiomeric excess (ee) is a key measure of the sample's enantiomeric purity.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes

The flexibility of the pentane (B18724) chain in 1-bromo-5-methoxy-3-methylpentane allows it to adopt numerous spatial arrangements, known as conformations. maricopa.edulibretexts.org Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies, thus defining the potential energy surface. lsu.edu

The rotation around the single bonds in the molecule gives rise to different conformers, such as staggered and eclipsed arrangements. maricopa.edulibretexts.org Staggered conformations are generally lower in energy and therefore more stable, while eclipsed conformations are higher in energy due to torsional strain. maricopa.edu The presence of bulky substituents like the methyl group at the C3 position and the methoxy (B1213986) group at the C5 position introduces steric strain, which further influences the relative stability of different conformers. mit.edu For instance, gauche interactions between bulky groups increase the energy of a conformation. mit.edu

Computational methods can be used to perform a systematic conformational search, where the potential energy is calculated as a function of the dihedral angles of the rotatable bonds. nih.gov This allows for the identification of the lowest energy conformer (the global minimum) and other low-energy conformers. The energy differences between these conformers are typically small, and at room temperature, the molecule will exist as a dynamic equilibrium of several conformations. libretexts.org The study of ether-containing alkanes has shown that the heteroatom can significantly influence the conformational arrangement. researchgate.net

Below is an illustrative table of relative energies for different hypothetical conformations of a substituted pentane chain, demonstrating the energy costs associated with different interactions.

ConformationDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°0.9
Eclipsed (H,H)4.0
Eclipsed (CH3,H)120°4.5

This table is based on general principles of alkane conformational analysis and is for illustrative purposes. maricopa.edumit.edu

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. schrodinger.com By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate, and to calculate the activation energy of the reaction. schrodinger.comlumenlearning.com This information is crucial for understanding the kinetics and feasibility of a chemical transformation.

Halogenoalkanes like this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. knockhardy.org.ukchemguide.co.uk The two primary mechanisms for this are the S(_N)2 (bimolecular nucleophilic substitution) and S(_N)1 (unimolecular nucleophilic substitution) pathways. studymind.co.uk

Computational studies can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbon atom bonded to the bromine. chemguide.co.uk For an S(_N)2 reaction, the calculation would search for a single transition state where the new bond is forming at the same time as the carbon-bromine bond is breaking. lumenlearning.commasterorganicchemistry.com The geometry of this transition state is typically trigonal bipyramidal at the central carbon. masterorganicchemistry.com For a primary bromoalkane, the S(_N)2 mechanism is generally favored. studymind.co.uk

An S(_N)1 reaction, on the other hand, proceeds through a two-step mechanism involving a carbocation intermediate. studymind.co.ukucsb.edu Computational modeling would involve calculating the energy required to break the C-Br bond to form the carbocation, and then the subsequent reaction of the carbocation with the nucleophile. studymind.co.uk

The relative activation energies for the S(_N)1 and S(_N)2 pathways can be calculated to predict which mechanism is more likely to occur under specific conditions. acs.org

In addition to substitution, this compound can also undergo elimination reactions, typically in the presence of a strong base, to form an alkene. chemguide.co.uksavemyexams.com The most common elimination mechanism for haloalkanes is the E2 (bimolecular elimination) reaction. libretexts.org

In an E2 reaction, a base removes a proton from a carbon atom adjacent to the one bearing the bromine, and the C-Br bond breaks simultaneously to form a double bond. libretexts.orgscienceskool.co.uk Computational modeling of the E2 mechanism involves locating the transition state where the base is abstracting the proton, the C-H and C-Br bonds are partially broken, and the C=C double bond is partially formed. libretexts.org

Theoretical calculations can explore the stereochemistry of the elimination reaction, such as the preference for an anti-periplanar arrangement of the proton and the leaving group in the transition state. libretexts.org Furthermore, computational studies can help predict the regioselectivity of the elimination, determining which of the possible alkene products is favored (Zaitsev's rule). youtube.com By comparing the activation energies for the substitution (S(_N)2) and elimination (E2) pathways, it is possible to predict the major product of the reaction of this compound with a given reagent. acs.orgchemguide.co.uk

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

The prediction of spectroscopic properties such as NMR chemical shifts and IR frequencies is a standard application of quantum mechanical calculations. These methods, typically employing Density Functional Theory (DFT), can provide valuable insights into the molecular structure and electronic environment of the nuclei and bonds within this compound.

For ¹H and ¹³C NMR spectroscopy, theoretical calculations would involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts (δ). Such a study would produce a table of predicted chemical shifts for each unique hydrogen and carbon atom in the molecule, aiding in the interpretation of experimental spectra. As no specific studies have been published, a table of predicted values cannot be presented.

Similarly, the prediction of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. After geometric optimization, a frequency calculation is performed. The resulting vibrational modes are often scaled by an empirical factor to better match experimental data. These calculations would identify the characteristic stretching and bending frequencies for the various functional groups present in this compound, such as the C-Br, C-O, C-H, and C-C bonds. A table of these predicted frequencies and their corresponding vibrational modes would typically be generated, but is not available due to the absence of published research.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its behavior in different solvent environments and the nature of its interactions with surrounding molecules.

An MD simulation would typically involve placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

Analysis of these trajectories can reveal crucial information about solvent effects. For instance, the simulations could show how solvent molecules arrange themselves around the polar methoxy and bromo groups, and the non-polar alkyl chain. This can be quantified by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute.

Furthermore, MD simulations can be used to explore intermolecular interactions by calculating interaction energies between the solute and solvent molecules. This would shed light on the strength of hydrogen bonding (if applicable) and van der Waals forces. Such studies are fundamental to understanding how the solvent can influence the conformation, reactivity, and other properties of this compound. Due to the lack of specific published MD studies on this compound, no quantitative data on solvent effects or intermolecular interactions can be reported.

Applications in Complex Molecule Synthesis and Materials Science

1-Bromo-5-methoxy-3-methylpentane as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a pre-functionalized five-carbon chain. The presence of a reactive bromine atom at one end and a less reactive methoxy (B1213986) group at the other allows for selective chemical modifications. The methyl group at the 3-position introduces chirality and steric bulk, which can be exploited to influence the stereochemistry of subsequent reactions and the final conformation of the target molecule.

Halogenated alkanes are widely recognized as versatile building blocks in organic synthesis, and this compound is no exception. The carbon-bromine bond is readily susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, it can be used as an alkylating agent, where the 1-bromo-5-methoxy-3-methylpentyl group is transferred to a nucleophile. This reactivity is fundamental to constructing more complex molecular frameworks from simpler precursors. The compound's structure, a pentane (B18724) chain with a bromine on the first carbon and a methyl group on the third, makes it a valuable substrate for creating branched organic molecules.

PropertyValueSource
IUPAC Name This compound uni.luamericanelements.com
Molecular Formula C7H15BrO uni.luamericanelements.com
Molecular Weight 195.1 g/mol americanelements.com
Appearance Liquid americanelements.com
SMILES CC(CCOC)CCBr uni.luamericanelements.com

This table provides basic chemical data for this compound.

In medicinal chemistry, a "scaffold" refers to the core structure of a bioactive compound. nih.gov The systematic investigation of these molecular cores is a cornerstone of drug discovery. nih.gov While direct evidence for the use of this compound in a specific, marketed pharmaceutical is not prominent in the available literature, its structural motifs are relevant to the synthesis of bioactive molecules. Alkyl halides, such as this compound, are crucial precursors in the synthesis of pharmaceuticals. The branched, ether-containing alkyl chain can be incorporated into larger molecules to modulate properties like lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of such a fragment can influence how a potential drug molecule binds to its target site. nih.gov

The structure of this compound is inherently designed to introduce a branched alkyl-bromo-ether moiety into a target molecule. This is achieved through reactions that target the bromine atom, such as Grignard reactions or couplings with various nucleophiles. For example, reacting this compound with magnesium would form the corresponding Grignard reagent. This organometallic intermediate can then react with a variety of electrophiles (like aldehydes, ketones, or esters) to form a new carbon-carbon bond, effectively attaching the 5-methoxy-3-methylpentyl group to the electrophile's carbon skeleton. This strategy allows for the controlled and predictable incorporation of this specific structural unit.

Integration into Total Synthesis Efforts of Natural Products or Medicinal Compounds

As a versatile C7 building block, this compound offers significant potential for the construction of complex molecular architectures inherent in natural products and medicinal compounds. The primary bromide serves as a robust handle for nucleophilic substitution or organometallic coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy for elongating carbon chains or introducing specific pharmacophores.

Potential in Polymer Chemistry and Materials Science

The distinct functionalities of this compound lend themselves to innovative applications in materials science, particularly in the design and synthesis of functional polymers. Chemical suppliers categorize the compound under material science building blocks, suggesting its intended use in this field. bldpharm.com

The presence of a primary alkyl bromide allows this compound to function as a potential initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In such processes, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates the polymerization of vinyl monomers. This would result in a polymer chain with the "methoxy-3-methylpentyl" fragment at one end.

Furthermore, its bifunctional nature makes it a candidate as a monomer in step-growth polymerization or for the synthesis of specialized materials like Covalent Organic Frameworks (COFs), as suggested by its classification by some chemical suppliers. bldpharm.com For instance, it could be used to create polymers with pendant methoxy groups, which can influence the material's properties.

The primary role of this compound in materials science is as an alkylating agent to introduce the "5-methoxy-3-methylpentyl" side chain into other molecules or polymer backbones. This moiety can impart desirable properties to the final material. For example, related structures like (3-methoxy-3-methylpentyl) acetate (B1210297) and (3-methoxy-3-methylpentyl)benzene have been noted in patents related to the formulation of photoresist compositions for the electronics industry. google.comgoogle.com This suggests that the inclusion of this specific alkyl ether fragment can modify properties such as solubility, adhesion, and thermal stability in thin films.

By reacting the bromo- end of the molecule with a suitable functional group on a polymer (e.g., a hydroxyl or amine group), the "5-methoxy-3-methylpentyl" group can be grafted onto the material. This post-polymerization modification is a powerful tool for tailoring the surface properties and bulk characteristics of materials for specific, high-performance applications.

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches to Synthesis

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is paramount for improving the synthesis of haloalkanes. Future research could focus on designing catalysts that offer high regioselectivity and stereoselectivity, which is particularly relevant for the chiral center at the third carbon of 1-bromo-5-methoxy-3-methylpentane. Heterogeneous catalysts, for instance, could simplify purification processes and allow for catalyst recycling, thereby reducing waste and cost. Furthermore, the exploration of non-precious metal catalysts could provide more sustainable alternatives to traditional reagents.

Solvent-Free or Aqueous Medium Reactions

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions for the synthesis of this compound could involve mechanochemistry or solid-state reactions. Alternatively, employing water as a solvent presents an environmentally benign option. The challenge lies in overcoming the typically low solubility of organic substrates in water, which might be addressed through the use of phase-transfer catalysts or surfactants.

Chemoenzymatic Synthesis of Chiral Enantiomers of this compound

The presence of a chiral center in this compound makes the development of enantioselective synthetic methods highly desirable. Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful tool for obtaining specific enantiomers. Enzymes such as lipases or dehalogenases could be employed for the kinetic resolution of a racemic mixture or for the asymmetric functionalization of a prochiral precursor. This would allow for the production of enantiomerically pure forms of the compound, which is often crucial for its biological activity and applications in medicinal chemistry.

Photoredox Catalysis and Electrosynthesis for Novel Transformations

Modern synthetic methods like photoredox catalysis and electrosynthesis provide new pathways for chemical transformations under mild conditions. beilstein-journals.org Photoredox catalysis, utilizing visible light to initiate reactions, could enable novel C-H functionalization or atom transfer radical addition reactions to construct the this compound skeleton. beilstein-journals.org Similarly, electrosynthesis, which uses electricity to drive chemical reactions, can avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles. beilstein-journals.org These techniques could offer alternative and more sustainable routes to this and other similar bromo-alkoxy compounds.

Microfluidic Reactor Applications for Optimized Synthesis and Reaction Screening

Microfluidic reactors, also known as lab-on-a-chip devices, provide numerous advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. researchgate.netmdpi.comresearchgate.net The application of microfluidic technology to the synthesis of this compound could lead to significant process optimization. researchgate.netmdpi.com The ability to rapidly screen a wide range of reaction conditions, such as temperature, residence time, and reagent ratios, would accelerate the discovery of optimal synthetic protocols. researchgate.net This technology is particularly well-suited for exothermic reactions and for the synthesis of high-value chemicals where efficiency and control are critical. researchgate.net

Advanced Characterization Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization. Advanced characterization techniques that allow for in situ monitoring can provide real-time data on the formation of intermediates and products. Spectroscopic methods such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) could be implemented to track the progress of the synthesis of this compound. This data is invaluable for identifying reaction bottlenecks, understanding catalyst behavior, and developing robust kinetic models, ultimately leading to more efficient and controlled manufacturing processes.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-bromo-5-methoxy-3-methylpentane, and how do they influence its handling in laboratory settings?

  • Answer : The compound (C₇H₁₅BrO) has a molecular weight of 195.10 g/mol and a CAS number of 1485536-32-0 . Its branched alkyl chain and bromine substituent contribute to moderate polarity, making it soluble in organic solvents like dichloromethane or THF. The methoxy group enhances stability against hydrolysis compared to primary bromoalkanes. Handling requires inert conditions (e.g., N₂ atmosphere) to prevent decomposition, as brominated alkanes are prone to elimination reactions under heat or light .

Q. What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?

  • Answer : A practical method involves nucleophilic substitution of 5-methoxy-3-methylpentanol with HBr under acidic conditions. Photochemical approaches (e.g., UV irradiation) may enhance regioselectivity for bromination at the tertiary carbon, as seen in analogous bicyclic systems . Reaction optimization includes controlling temperature (<40°C) to avoid side products like alkenes and using catalytic ZnBr₂ to accelerate substitution .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers prioritize?

  • Answer :

  • NMR : ¹H NMR will show a triplet for the bromine-adjacent CH₂ group (~δ 3.4 ppm) and a singlet for the methoxy group (~δ 3.3 ppm). Tertiary carbon signals in ¹³C NMR appear near δ 35–40 ppm .
  • GC-MS : Retention times and fragmentation patterns (e.g., loss of Br⁻ at m/z 116) confirm purity.
  • Elemental Analysis : Validate %C, %H, and %Br against theoretical values (C: 43.09%, H: 7.74%, Br: 40.93%) .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in SN2 vs. SN1 mechanisms?

  • Answer : The tertiary bromine center and bulky methoxy group strongly disfavor SN2 due to steric hindrance. Instead, SN1 pathways dominate, evidenced by solvolysis studies in polar protic solvents (e.g., ethanol/water). Kinetic data (e.g., rate constants under varying temperatures) and trapping experiments with AgNO₃ can confirm carbocation intermediates . Competing elimination (E2) is minimized by avoiding strong bases .

Q. What are the decomposition pathways of this compound under thermal or photolytic conditions, and how can they be mitigated?

  • Answer : Thermal degradation (>100°C) leads to β-hydride elimination, forming 5-methoxy-3-methyl-1-pentene. Photolysis may cleave the C-Br bond, generating alkyl radicals detectable via ESR spectroscopy. Stabilization strategies include storage at 0–6°C in amber vials and adding radical inhibitors like BHT .

Q. How can researchers differentiate this compound from its structural isomers (e.g., 1-bromo-5-methoxy-2-methylpentane)?

  • Answer :

  • Chromatography : HPLC with a chiral column resolves isomers based on retention times.
  • IR Spectroscopy : The methoxy group’s C-O stretch (~1250 cm⁻¹) remains consistent, but branching alters CH₂/CH₃ bending modes.
  • X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .

Q. How should researchers address contradictions in reported yields or purity data for this compound across studies?

  • Answer : Cross-validate methodologies:

  • Compare reaction scales (microscale vs. bulk synthesis).
  • Replicate purification steps (e.g., column chromatography vs. distillation).
  • Use standardized analytical protocols (e.g., identical GC parameters).
    Discrepancies often arise from trace moisture in reagents or incomplete quenching of HBr. Iterative optimization and peer validation are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.